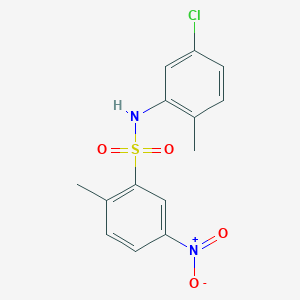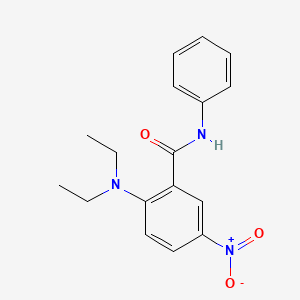![molecular formula C18H17F5O3 B4084345 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4084345.png)
4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Overview
Description
4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione, also known as DPU-4, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DPU-4 is a spiroketone, a class of compounds that have a unique structure and exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cells. For example, 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation. These effects may contribute to the anti-inflammatory and anti-cancer effects of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione.
Biochemical and Physiological Effects:
4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has been found to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have shown that 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory molecules, and protect against oxidative stress. Animal studies have shown that 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione can protect against neurodegeneration and improve cognitive function. These effects suggest that 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione may have therapeutic potential for a range of diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is that it has been shown to have low toxicity in vitro and in animal models. This makes it a potentially safe candidate for therapeutic use. However, one limitation is that the mechanism of action of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and delivery method for 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione.
Future Directions
There are several future directions for research on 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione. One area of interest is the development of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione analogs that may have improved therapeutic potential. Another area of interest is the investigation of the mechanism of action of 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione, which may provide insights into its therapeutic potential. Finally, further studies are needed to determine the optimal dosage and delivery method for 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione, which may be important for its clinical use.
Conclusion:
In conclusion, 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spiroketone compound that has potential as a therapeutic agent for a range of diseases. Its unique structure and range of biological activities make it an interesting compound for further research. While there are still many unanswered questions about its mechanism of action and therapeutic potential, 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione represents a promising candidate for future drug development.
Scientific Research Applications
4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic use. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects in vitro. In addition, 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. These findings suggest that 4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has potential as a therapeutic agent for a range of diseases.
properties
IUPAC Name |
4,4-dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5O3/c1-17(2)15(24)18(6-4-3-5-7-18)14(26-16(17)25)8-9(19)11(21)13(23)12(22)10(8)20/h14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAQTGKCFCYCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B4084272.png)
![7-(1H-benzimidazol-2-ylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4084279.png)
![1-(4-methoxyphenyl)-3-[(4,6,7-trimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4084286.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B4084293.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-methyl-benzenesulfonamide](/img/structure/B4084318.png)
![3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4084329.png)



![1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B4084352.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084366.png)
![5-ethyl-2-[(2-hydroxyethyl)amino]-5-methyl-3-(4-methylphenyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084371.png)